What are the chemical properties of 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline?
What are the chemical properties of 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline?
A Comprehensive Technical Guide to 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline
Abstract: This document provides an in-depth technical examination of the chemical properties, synthesis, reactivity, and potential applications of 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline. Primarily positioned as a key intermediate in medicinal chemistry, this guide synthesizes data from established chemical databases with foundational principles of organic chemistry to offer a resource for researchers, scientists, and professionals in drug development. The discussion covers its physicochemical characteristics, a proposed synthetic workflow, spectroscopic profile, and its role as a structural motif in modern pharmacology.
Chemical Identity and Physicochemical Properties
4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline, also known by its IUPAC name 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone, is a substituted aniline derivative incorporating a methoxy group and an N-acetylpiperazinyl moiety.[1] This combination of functional groups imparts a unique set of properties that are highly valuable in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. The piperazine ring, a common pharmacophore, is known to enhance the pharmacokinetic properties of drug candidates.[2]
Compound Identification
A clear and unambiguous identification is critical for regulatory and research purposes. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone | PubChem[1] |
| CAS Number | 1021426-42-5 | PubChem[1][3] |
| Molecular Formula | C₁₃H₁₉N₃O₂ | PubChem[1] |
| Molecular Weight | 249.31 g/mol | PubChem[1] |
| Canonical SMILES | CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)OC | PubChem[1] |
| InChI Key | OJCNMAFGNSFBOO-UHFFFAOYSA-N | PubChem[1] |
Physicochemical and Computed Properties
The compound's physicochemical properties, predicted through computational models, provide insight into its behavior in various chemical and biological systems. These properties are crucial for designing synthetic routes and predicting its potential as a drug-like molecule.
| Property | Value | Source |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 249.147726857 Da | PubChem[1] |
| Topological Polar Surface Area | 58.8 Ų | PubChem[1] |
| Heavy Atom Count | 18 | PubChem[1] |
Field Insight: The low XLogP3 value suggests moderate lipophilicity and good aqueous solubility, a desirable trait for drug candidates. The topological polar surface area (TPSA) is below the 140 Ų threshold often associated with good oral bioavailability, indicating that this molecule possesses a favorable foundational structure for further drug development.
Synthesis and Mechanistic Considerations
While specific, scaled-up manufacturing protocols for 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline are proprietary, a logical and efficient synthetic route can be devised based on established organic chemistry transformations, such as nucleophilic aromatic substitution (SNAᵣ) or Buchwald-Hartwig amination. The piperazine moiety is a versatile scaffold frequently incorporated through these methods.[2]
Proposed Synthetic Protocol: Buchwald-Hartwig Amination
This protocol outlines a robust method for coupling an aryl halide with an amine, a cornerstone of modern medicinal chemistry for forming C-N bonds.
Reaction Scheme: 4-Bromo-2-methoxyaniline + 1-Acetylpiperazine → 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline
Step-by-Step Methodology:
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Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP or Xantphos). Purge the flask with an inert gas (Argon or Nitrogen).
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Reagent Addition: Add 4-bromo-2-methoxyaniline (1.0 eq), 1-acetylpiperazine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).
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Solvent: Add a dry, aprotic solvent like toluene or dioxane via cannula.
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Reaction: Heat the mixture under reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final compound.
Causality and Expertise: The choice of a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination is deliberate. It offers high functional group tolerance and excellent yields for constructing the aryl-piperazine bond, which can be challenging via traditional SₙAr reactions due to the electron-rich nature of the aniline ring. The ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final C-N bond.
Caption: Proposed workflow for the synthesis of the target compound.
Chemical Reactivity and Spectroscopic Profile
The reactivity of 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline is governed by its primary functional groups: the aromatic primary amine, the electron-rich methoxy-substituted benzene ring, and the N-acetylpiperazine moiety.
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Aromatic Amine (-NH₂): This group is nucleophilic and can undergo standard reactions such as acylation, alkylation, sulfonation, and diazotization followed by Sandmeyer-type reactions. Its presence, along with the methoxy group, strongly activates the aromatic ring towards electrophilic substitution.
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Aromatic Ring: The ring is activated at the positions ortho and para to the strongly donating amino and methoxy groups. Electrophilic aromatic substitution (e.g., halogenation, nitration) will preferentially occur at the C5 position.
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Amide Group (-C(O)CH₃): The acetyl group's amide bond is stable under most conditions but can be hydrolyzed under harsh acidic or basic conditions to yield the corresponding deacetylated piperazine derivative.
Predicted Spectroscopic Data
While experimental spectra require laboratory analysis, the expected spectroscopic signatures can be accurately predicted based on the molecular structure.
| Spectroscopy | Expected Signature |
| ¹H NMR | - Aromatic Protons: Signals in the ~6.5-7.0 ppm range. - Piperazine Protons: Two sets of broad signals in the ~2.8-3.8 ppm range. - Methoxy Protons (-OCH₃): A sharp singlet around ~3.8 ppm. - Acetyl Protons (-COCH₃): A sharp singlet around ~2.1 ppm. - Amine Protons (-NH₂): A broad singlet that is D₂O exchangeable. |
| IR (Infrared) | - N-H Stretch (Amine): Two characteristic bands around 3300-3500 cm⁻¹. - C=O Stretch (Amide): A strong, sharp absorption band around 1640-1660 cm⁻¹. - C-O Stretch (Ether): A band around 1230-1270 cm⁻¹. - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. |
| Mass Spec (MS) | - Molecular Ion (M⁺): A peak at m/z = 249.15. - Key Fragments: Fragmentation may occur via loss of the acetyl group (M-43), or cleavage of the piperazine ring. |
Role in Drug Discovery and Development
Substituted anilines and piperazines are privileged structures in medicinal chemistry.[2] 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline serves as a versatile building block, providing a scaffold that can be readily modified to interact with various biological targets.
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Kinase Inhibitors: The aniline nitrogen can be used to form a hydrogen bond with the hinge region of a protein kinase, a common binding motif for many kinase inhibitors.
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GPCR Ligands: The basic nitrogen of the piperazine ring can be protonated at physiological pH, allowing it to form ionic interactions with acidic residues (e.g., aspartate, glutamate) in G-protein coupled receptors.
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Improving Pharmacokinetics: The N-acetylpiperazine moiety often enhances aqueous solubility and metabolic stability while providing a vector for further chemical elaboration.[4]
Caption: Role of the compound as a scaffold in a drug discovery workflow.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, aggregated information from notifications to the ECHA C&L Inventory indicates that this chemical does not meet GHS hazard criteria in a majority of reports.[1] However, as with all aniline derivatives, appropriate precautions should be taken.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Toxicity: Aromatic amines as a class can be toxic and may be irritants. Direct skin contact and inhalation should be avoided.[5]
Conclusion
4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline is a well-defined chemical entity with significant potential as an intermediate in the synthesis of high-value compounds, particularly for the pharmaceutical sector. Its combination of a reactive aniline moiety, an electron-rich aromatic system, and the pharmacologically significant N-acetylpiperazine group makes it a valuable scaffold. The predictable reactivity, favorable physicochemical properties, and robust synthetic accessibility underscore its utility for researchers and drug development professionals aiming to construct novel and effective therapeutic agents.
References
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PubChem. 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline. National Center for Biotechnology Information. [Link]
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Chinachemnet. 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline 1021426-42-5.[Link]
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MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.[Link]
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Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivatives.[Link]
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PubChem. 2-Methoxyaniline. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.[Link]
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